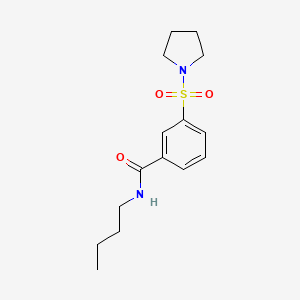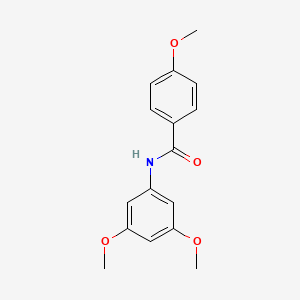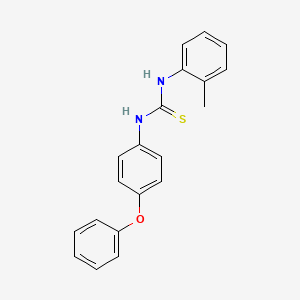
N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as E-3174, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinolinecarboxamide family of compounds, which are known to exhibit a variety of biological activities.
作用机制
The mechanism of action of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. Additionally, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide are varied and complex, and depend on the specific research area being studied. In cardiovascular research, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to lower blood pressure, reduce cardiac hypertrophy and fibrosis, and improve endothelial function. In cancer research, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, and induce apoptosis (programmed cell death). Inflammation research has shown that N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One advantage of using N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted manipulation of specific biological pathways. Additionally, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied and characterized, making it a well-established tool for scientific research. However, one limitation of using N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are many potential future directions for research on N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide. One area of interest is the development of novel derivatives of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide that may exhibit improved potency or specificity for certain biological targets. Additionally, further research is needed to fully elucidate the mechanism of action of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide, which may lead to the development of new drugs that target these pathways. Finally, more research is needed to explore the potential applications of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide in other areas of scientific research, such as neurobiology and immunology.
合成方法
The synthesis of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide involves a multi-step process, starting with the reaction of 4-methoxyaniline with ethyl acetoacetate to form 4-methoxyphenyl-3-oxobutanoate. This intermediate is then reacted with 2-chloroquinoline to form the final product, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide.
科学研究应用
N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been studied for its potential applications in a variety of scientific research areas, including cardiovascular disease, cancer, and inflammation. In cardiovascular disease, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to have potent antihypertensive effects, as well as the ability to reduce cardiac hypertrophy and fibrosis. In cancer research, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, suggesting that it may have potential as an anticancer agent. Inflammation is another area of research where N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been studied, with promising results indicating that it may have anti-inflammatory effects.
属性
IUPAC Name |
N-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-20-19(22)16-12-18(13-8-10-14(23-2)11-9-13)21-17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGYIMPLMHOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)



![1-[(3,4-dimethylphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5789771.png)
![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)
![N-[3-(cyclopentyloxy)phenyl]-3-methyl-2-furamide](/img/structure/B5789783.png)



![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)

